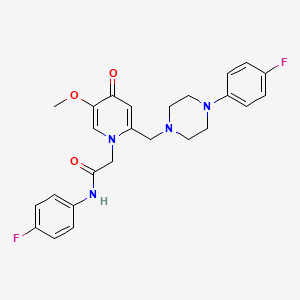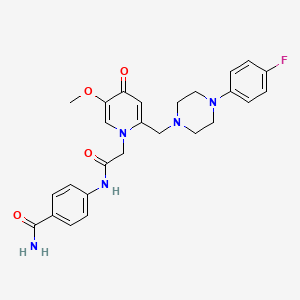![molecular formula C23H25ClN4O3S B3413252 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide CAS No. 946207-05-2](/img/structure/B3413252.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide
Overview
Description
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase KDM6B.
Mechanism of Action
GSK-J4 inhibits the activity of KDM6B by binding to its active site. KDM6B is responsible for removing methyl groups from histone H3 lysine 27 (H3K27), which is a modification that is associated with gene repression. By inhibiting KDM6B, GSK-J4 increases the level of H3K27 methylation, leading to gene repression.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the differentiation of Th17 cells, which are a type of immune cell that plays a crucial role in autoimmune diseases. GSK-J4 has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
GSK-J4 has several advantages for lab experiments. It is a potent and specific inhibitor of KDM6B, which makes it a valuable tool for studying the role of KDM6B in various biological processes. However, GSK-J4 also has some limitations. It is not a cell-permeable compound, which limits its use in cell-based assays. Additionally, GSK-J4 has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on GSK-J4. One potential direction is to study the role of KDM6B in other biological processes, such as development and aging. Another direction is to develop more potent and selective inhibitors of KDM6B that can be used in cell-based assays. Finally, GSK-J4 could be used in combination with other compounds to develop more effective therapies for cancer and autoimmune diseases.
In conclusion, GSK-J4 is a chemical compound that has gained attention due to its potential applications in scientific research. It is a potent inhibitor of KDM6B and has been used to study the role of KDM6B in various biological processes. GSK-J4 has several advantages for lab experiments, but also has some limitations. Future research on GSK-J4 could lead to new insights into the role of KDM6B in biology and the development of new therapies for cancer and autoimmune diseases.
Scientific Research Applications
GSK-J4 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of KDM6B, which is a histone demethylase that plays a crucial role in gene expression regulation. GSK-J4 has been used to study the role of KDM6B in various biological processes, including stem cell differentiation, cancer, and immune responses.
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-31-21-12-8-18(24)16-22(21)32(29,30)27-19-9-6-17(7-10-19)20-11-13-23(26-25-20)28-14-4-2-3-5-15-28/h6-13,16,27H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZZHKNFOVZVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413195.png)
![2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413200.png)
![1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3413211.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3413214.png)
![2,5-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413221.png)
![5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3413223.png)
![1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413241.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B3413267.png)